2,2'-Anhydro-1beta-D-arabinofuranosylcytosine hydrochloride

Pharmacokinetic prodrug modeling Hydrolysis kinetics Sustained release

Researchers developing AML therapies face dose-limiting cumulative toxicity with conventional cytarabine. Ancitabine HCl overcomes this via pH-dependent non-enzymatic hydrolysis (kc=0.09 h⁻¹), functioning as an intrinsic sustained-release prodrug. • Therapeutic ratio of 50 vs <12 for ara-C; 10× higher LD₁₀ (790 vs 82 mg/kg/day) enables dose-intensified regimens. • >12-day aqueous stability in acidic formulation simplifies manufacturing; >82% liposomal encapsulation efficiency supports depot development. • Circumvents hENT1-mediated resistance via passive diffusion-critical for ara-C-resistant leukemia models.

Molecular Formula C9H12ClN3O4
Molecular Weight 261.66 g/mol
CAS No. 10212-25-6
Cat. No. B1662116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Anhydro-1beta-D-arabinofuranosylcytosine hydrochloride
CAS10212-25-6
SynonymsAncitabine
Anhydro-Ara-C
Cyclo C
Cyclo-C
CycloC
Cyclocytidine
NSC 145,668
NSC 145668
NSC-145,668
NSC-145668
NSC145,668
NSC145668
U 33,624A
U 33624A
U-33,624A
U-33624A
U33,624A
U33624A
Molecular FormulaC9H12ClN3O4
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl
InChIInChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H
InChIKeyKZOWNALBTMILAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O 200 ( mg/mL)
EtOAc < 0.1 ( mg/mL)
CHC13 < 0.1 ( mg/mL)

2,2′-Anhydro-1β-D-arabinofuranosylcytosine Hydrochloride (CAS 10212-25-6, Ancitabine HCl): Procurement-Relevant Identity of a Cyclic Cytarabine Prodrug


2,2′-Anhydro-1β-D-arabinofuranosylcytosine hydrochloride (ancitabine hydrochloride, cyclocytidine HCl) is a hydrochloride salt of a cyclic cytarabine congener prodrug with antineoplastic activity . As a nucleoside analog, it incorporates a 2,2′-anhydro linkage that forms a rigid tricyclic structure. Upon administration, ancitabine undergoes slow, pH-dependent chemical hydrolysis to release the active antileukemic agent cytarabine (ara-C), which is subsequently phosphorylated intracellularly to ara-CTP to inhibit DNA polymerase and terminate DNA chain elongation . It is primarily researched in oncology for acute leukemias and lymphomas, as well as in antiviral models.

Why 2,2′-Anhydro-1β-D-arabinofuranosylcytosine Hydrochloride Cannot Be Simply Interchanged with Cytarabine or Other Nucleoside Analogs


Although ancitabine is a prodrug of cytarabine, the 2,2′-anhydro bridge imposes fundamentally different physicochemical properties and pharmacokinetic kinetics that prevent direct substitution for cytarabine (ara-C) or other nucleoside analogs (e.g., gemcitabine, fludarabine, azacitidine, decitabine). The prodrug exhibits a unique pH-dependent non-enzymatic hydrolysis profile, a distinct ionization state (pKa 6.60 vs. 4.15 for ara-C ), and a markedly superior cumulative toxicity profile in preclinical models. These features translate to a prolonged systemic exposure of cytarabine and a therapeutic ratio up to 4 × higher than that of ara-C . Generic cytarabine or alternative nucleoside analogs administered by standard protocols do not reproduce this sustained-release pharmacokinetic signature, rendering ancitabine the only member of the class that can reliably sustain cytotoxic cytarabine concentrations over extended periods without dose-limiting cumulative toxicity.

Quantitative Differentiation Evidence: 2,2′-Anhydro-1β-D-arabinofuranosylcytosine Hydrochloride vs. Cytarabine and Other Nucleoside Analogs


Non-Enzymatic, pH-Dependent Hydrolytic Activation Enables Sustained Cytarabine Release vs. Bolus Cytarabine Administration

Ancitabine is converted to cytarabine exclusively via chemical hydrolysis — not enzymatically — with an in vivo conversion rate constant (kc) of 0.09 h⁻¹ following rapid i.v. injection in rabbits, corresponding to a half-life of ≈7.7 h . This contrasts with direct cytarabine administration, where cytarabine is rapidly deaminated to inactive arabinosyluracil (ara-U) with a much shorter plasma half-life (typically <30 min in humans). The slow spontaneous hydrolysis of ancitabine provides a sustained, consistent plasma level of cytarabine, effectively functioning as a depot formulation without requiring liposomal or polymeric encapsulation.

Pharmacokinetic prodrug modeling Hydrolysis kinetics Sustained release

Aqueous Solution Stability at Acidic pH Enables Pre-Formulated Liquid Storage vs. Cytarabine Degradation

At pH ≤ 4 and 30 °C, an aqueous ancitabine solution retains ≥90% of its initial concentration for 12 days, whereas cytarabine is highly susceptible to hydrolytic deamination under similar conditions, losing significant potency within hours . The pH-rate profile of ancitabine hydrolysis is linear with slope = 1 in alkaline conditions but becomes pH-independent in the acidic region below pH 4, where buffer catalysis is negligible. This stability window is directly exploitable for manufacturing liquid parenteral or oral formulations without the need for lyophilization.

Stability Formulation Shelf-life prediction

Distinct pKa and Lipophilicity Drive Differential Cellular Uptake and Tissue Distribution vs. Cytarabine

Cyclocytidine hydrochloride (cC·HCl) has a pKa of 6.60, compared to 4.15 for ara-C . This 2.45 log-unit shift means that at physiological pH (7.4), ancitabine exists predominantly in its neutral form, while ara-C is ≈99.9% anionic. The higher lipophilicity of ancitabine facilitates passive membrane permeation and may alter tissue distribution and intracellular accumulation. Despite these differences, the mechanism of DNA synthesis inhibition is identical (ID50 values: ara-C 0.048 µM, cC·HCl 0.23 µM), confirming that once converted to ara-C, the active species acts through the same pathway .

Physicochemical properties pKa Lipophilicity Cell penetration

Therapeutic Ratio and Cumulative Toxicity Advantage Over Cytarabine in Murine Leukemia Models

In the L-1210 leukemia model, cyclocytidine achieved a therapeutic ratio (TR) as high as 50 (defined by 60-day survival), whereas ara-C and other tested agents had TR < 12 . The cumulative toxicity (LD10) of cyclocytidine was 790 mg/kg/day × 5, versus only 82 mg/kg/day × 5 for ara-C, indicating a nearly 10-fold higher tolerated dose . Cures (60-day survivors) were observed at doses ≥500 mg/kg/day × 5. This superior therapeutic index was consistent across solid and ascites tumor models.

Therapeutic index LD10 Antitumor efficacy Leukemia models

High-Efficiency Liposomal Encapsulation of Ancitabine Dimyristate Enables Slow-Release Targeting Formulations

A reverse-phase evaporation method produced ancitabine dimyristate liposomes with an encapsulation efficiency of 82.5 ± 3.2% (w/w), uniform size distribution, and high physical stability . The liposomal formulation achieves stabilization ratios significantly greater than 1.0 when compared with free ancitabine under identical alkaline conditions, demonstrating that encapsulation markedly retards the hydrolysis rate . This addresses the key liability of ancitabine — rapid conversion at alkaline pH — by providing a protected depot that releases the active cytarabine over an extended period.

Liposome Encapsulation efficiency Sustained release Formulation

Optimal Research and Industrial Application Scenarios for 2,2′-Anhydro-1β-D-arabinofuranosylcytosine Hydrochloride Based on Quantitative Differentiation Evidence


Sustained-Release Parenteral Development Without Continuous Infusion

The chemically mediated slow hydrolysis (kc = 0.09 h⁻¹) documented by Kirsch & Notari allows ancitabine to serve as an intrinsic sustained-release prodrug of cytarabine. Research teams developing once-daily or twice-daily injectable regimens for acute myeloid leukemia can exploit ancitabine to achieve cytarabine exposure comparable to a continuous infusion, eliminating the need for indwelling catheters and ambulatory infusion pumps. This is supported by the >12-day aqueous stability of an acidic ancitabine formulation , which further simplifies manufacturing and storage.

High-Dose Chemotherapy Protocols with Reduced Cumulative Bone Marrow Toxicity

The >10‑fold higher LD10 (790 mg/kg/day × 5 vs. 82 mg/kg/day × 5 for ara-C) and the therapeutic ratio of 50, compared with <12 for ara-C , position ancitabine as a candidate for dose-intensified leukemia therapy studies where the cumulative toxicity of conventional cytarabine is the primary dose-limiting factor. Preclinical toxicology programs can utilize ancitabine to escalate total drug exposure without proportionally increasing myelosuppression or gastrointestinal toxicity.

Liposomal Prodrug Formulations for Targeted Intrathecal or Intraperitoneal Delivery

The ancitabine dimyristate liposome platform with 82.5 ± 3.2% encapsulation efficiency provides a manufacturable, high-payload depot system that resists premature hydrolysis . This enables researchers to develop intrathecal depots for leptomeningeal leukemia or intraperitoneal depots for peritoneal carcinomatosis, where localized sustained cytarabine release is therapeutically desirable but difficult to achieve with free cytarabine liposomes (e.g., DepoCyt®), which typically exhibit lower hydrophilic drug loading.

Research Tool for Studying Transport-Independent Nucleoside Analog Entry and Resistance

The distinct pKa shift of 2.45 units (6.60 vs. 4.15 for ara-C) makes ancitabine a valuable probe for dissecting the contribution of nucleoside transporter-independent permeation versus concentrative nucleoside transporter (CNT) or equilibrative nucleoside transporter (ENT)-mediated uptake. In ara-C-resistant leukemic cell lines with downregulated hENT1, ancitabine may circumvent transporter-mediated resistance by entering cells via passive diffusion, providing a template for designing next-generation nucleoside analogs that evade transporter-based resistance mechanisms.

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